molecular formula C7H10N2O4 B2369890 Methyl 2-((2,5-dioxopyrrolidin-3-yl)amino)acetate CAS No. 1218133-58-4

Methyl 2-((2,5-dioxopyrrolidin-3-yl)amino)acetate

Cat. No.: B2369890
CAS No.: 1218133-58-4
M. Wt: 186.167
InChI Key: HLRMLOMCTUNDRT-UHFFFAOYSA-N
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Description

Methyl 2-((2,5-dioxopyrrolidin-3-yl)amino)acetate is a chemical compound with the molecular formula C7H10N2O4 and a molecular weight of 186.17 g/mol . This compound is known for its unique structure, which includes a pyrrolidinone ring and an ester functional group. It is used in various scientific research applications due to its versatile chemical properties.

Mechanism of Action

Target of Action

It’s structurally similar to other compounds that have been studied for their anticonvulsant and anticholinesterase activities

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets to induce changes that could lead to its observed effects . More research is required to elucidate the precise interactions between this compound and its targets.

Biochemical Pathways

Related compounds have been shown to influence various pathways, potentially leading to their observed effects

Result of Action

Structurally similar compounds have been associated with anticonvulsant and anticholinesterase activities , suggesting potential therapeutic applications. More research is required to fully understand the effects of this compound at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((2,5-dioxopyrrolidin-3-yl)amino)acetate typically involves the reaction of 2,5-dioxopyrrolidin-3-ylamine with methyl chloroacetate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled temperature and pressure conditions. The product is then isolated and purified using industrial-scale purification techniques such as distillation or large-scale chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((2,5-dioxopyrrolidin-3-yl)amino)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield amines .

Scientific Research Applications

Methyl 2-((2,5-dioxopyrrolidin-3-yl)amino)acetate is used in various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-((2,5-dioxopyrrolidin-1-yl)amino)acetate
  • Methyl 2-((2,5-dioxopyrrolidin-4-yl)amino)acetate
  • Methyl 2-((2,5-dioxopyrrolidin-2-yl)amino)acetate

Uniqueness

Methyl 2-((2,5-dioxopyrrolidin-3-yl)amino)acetate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective .

Properties

IUPAC Name

methyl 2-[(2,5-dioxopyrrolidin-3-yl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O4/c1-13-6(11)3-8-4-2-5(10)9-7(4)12/h4,8H,2-3H2,1H3,(H,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLRMLOMCTUNDRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC1CC(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1218133-58-4
Record name methyl 2-((2,5-dioxopyrrolidin-3-yl)amino)acetate
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